REACTION_CXSMILES
|
[CH2:1]1[CH:14]2[CH:5]([C:6](=[O:16])[C:7]3[C:12]([C:13]2=[O:15])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:4][CH:3]=[CH:2]1>[Pd].C1(C)C=CC=CC=1>[CH2:4]1[C:5]2[C:14](=[C:13]([OH:15])[C:12]3[C:7]([C:6]=2[OH:16])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:1][CH2:2][CH2:3]1.[CH2:4]1[CH:5]2[CH:14]([C:13](=[O:15])[C:12]3[C:7]([C:6]2=[O:16])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:1][CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
C1C=CCC2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=C(C3=CC=CC=C3C(=C12)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:14]2[CH:5]([C:6](=[O:16])[C:7]3[C:12]([C:13]2=[O:15])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:4][CH:3]=[CH:2]1>[Pd].C1(C)C=CC=CC=1>[CH2:4]1[C:5]2[C:14](=[C:13]([OH:15])[C:12]3[C:7]([C:6]=2[OH:16])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:1][CH2:2][CH2:3]1.[CH2:4]1[CH:5]2[CH:14]([C:13](=[O:15])[C:12]3[C:7]([C:6]2=[O:16])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:1][CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
C1C=CCC2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=C(C3=CC=CC=C3C(=C12)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |